molecular formula C26H50O4 B089541 Didecyl adipate CAS No. 105-97-5

Didecyl adipate

Cat. No. B089541
CAS RN: 105-97-5
M. Wt: 426.7 g/mol
InChI Key: HCQHIEGYGGJLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didecyl adipate is a chemical compound with the molecular formula C26H50O4 . It is synthesized through esterification processes involving adipic acid and decanol.

A paper describes the synthesis of a number of new asymmetric esters based on adipic acid and ethoxylated butanol by azeotropic esterification .


Molecular Structure Analysis

The molecular structure of didecyl adipate is characterized by its ester functional group connecting the adipate (derived from adipic acid) with two decyl chains . This structure contributes to its physical and chemical properties, making it suitable for various applications .


Chemical Reactions Analysis

Didecyl adipate undergoes chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with amines. Its chemical stability and reactivity make it a valuable component in formulations where ester properties are desired.


Physical And Chemical Properties Analysis

Didecyl adipate has a molecular weight of 426.67 g/mol . It has a predicted density of 0.918±0.06 g/cm3, a melting point of 27.4 °C, and a predicted boiling point of 442.0±13.0 °C .

Scientific Research Applications

  • As Additives for Lubricating Oils : Didecyl adipate, along with other dibasic acid esters, has been synthesized and tested for its suitability as additives in fully synthetic engine oils. These esters, when added to oils based on polyalphaolefins, improve properties like pour point, low temperature viscosity, and oil lubricity (Gryglewicz et al., 2006).

  • Tribological Behaviors in Lubricants : The study of didecyl adipate and other adipate esters in lubricant base oils showed enhanced tribological properties. These esters formed a protective tribo-film on the wear surface, improving anti-friction and reducing-friction efficiency (Wugang Li, 2012).

  • In Biochemical Production of Adipic Acid : As a platform chemical, adipic acid has been targeted for biochemical conversion. Didecyl adipate derivatives play a role in these processes, contributing to the development of efficient adipic acid production from various raw materials, including sugar, lignin, and fatty acid platforms (Skoog et al., 2018).

  • As Component in Synthetic Oils : Didecyl adipate has been evaluated for its use as a component of fully synthetic lubricating oil produced from a polyalphaolefin base. The research focused on its compatibility with synthetic oils and resistance to thermo-oxidative factors (Gryglewicz & Oko, 2005).

  • In Thermal Energy Storage : Long-chain diesters of fatty alcohols, including didecyl adipate derivatives, have been explored as novel phase change materials for thermal energy storage. Their synthesis, chemical properties, and energy storage capacities were characterized, highlighting their potential in medium temperature applications (Derya Kahraman Döğüşcü, 2020).

properties

IUPAC Name

didecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHIEGYGGJLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059328
Record name Didecyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didecyl adipate

CAS RN

105-97-5
Record name Didecyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicapryl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didecyl adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-didecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didecyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICAPRYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1ML2QMT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Didecyl adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Didecyl adipate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Didecyl adipate
Reactant of Route 4
Reactant of Route 4
Didecyl adipate
Reactant of Route 5
Reactant of Route 5
Didecyl adipate
Reactant of Route 6
Reactant of Route 6
Didecyl adipate

Citations

For This Compound
39
Citations
S Gryglewicz, M Stankiewicz, FA Oko, I Surawska - Tribology International, 2006 - Elsevier
… These included didecyl carbonate, didecyl adipate and didecyl sebacate as well as modern oligomeric esters of adipic acid and sebacic acid. These esters were tested in terms of their …
Number of citations: 60 www.sciencedirect.com
YT Peng, J Yang - Zhonghua er bi yan hou tou Jing wai ke za zhi …, 2012 - europepmc.org
Objective To further confirm release of adenosine triphosphate (ATP) from cultured marginal cells in vitro of stria vascularis in neonatal rat, and to explore the mechanism of ATP release …
Number of citations: 4 europepmc.org
JT Davies - Transactions of the Faraday Society, 1948 - pubs.rsc.org
… Those studied were dilauryl oxalate, didecyl adipate, dioctyl sebacate and dibutyl thapsate. … regularly, and, in the case of didecyl adipate and dilauryl oxalate the film is no longer …
Number of citations: 13 pubs.rsc.org
MF Fuller - Industrial & Engineering Chemistry, 1957 - ACS Publications
Poly (vinyl chloride) compositions have been expanded by chemical blowing agents for more than a decade. How-ever, most early developments involved the preparation of a …
Number of citations: 0 pubs.acs.org
A Zon, JT Bouman, HH Dealing, S Karaborni… - Tenside Surfactants …, 1999 - degruyter.com
… We have briefly studied the disulphonation of the model di ester, didecyl adipate, using a state-of-the art falling film sulphonation reactor. If successful, this would provide a simple and …
Number of citations: 31 www.degruyter.com
RK Singh, OP Sharma, AK Singh - Industrial & Engineering …, 2014 - ACS Publications
… Examples include didecyl carbonate, didecyl adipate, and didecyl sebacate. It was found that addition of 10% of the respective esters to oils based on poly(α-olefin)s led to decreases in …
Number of citations: 33 pubs.acs.org
MNA Tahari, S Samidin, MA Yarmo… - Malaysian Journal of …, 2015 - researchgate.net
… Gryglewicz et al. reported the use of dibasic acid such as didecyl carbonate, didecyl adipate and didecyl sebacate as additives to fully synthetic engine oils [14]. Addition of 10% of the …
Number of citations: 2 www.researchgate.net
RK O'Leary, J Foy, WL Guess, J Autian - Journal of Pharmaceutical …, 1967 - Elsevier
One of the most successful formulated plastics for medical and paramedical applications is the polyvinyl chloride (PVC) family. A variety of excellent properties is possible by …
Number of citations: 2 www.sciencedirect.com
H Alter, JE Kaufman - Journal of Applied Polymer Science, 1965 - Wiley Online Library
The rate and extent of solution of polyvinylchloride in ester plasticizers has been measured using infrared spectroscopy. The measurement is based on shifts in the carbonyl stretching …
Number of citations: 0 onlinelibrary.wiley.com
M Remberger, J Andersson, A Palm Cousins, L Kaj… - 2005 - diva-portal.org
… The group “others” (Figure 1), does not include diethyl adipate nor didecyl adipate as their uses are confidential. The export of different chemical products containing adipates was …
Number of citations: 4 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.